2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a chlorine atom at the second position and a trifluoromethylcyclopropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with trifluoromethylcyclopropane under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and isolation of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically conducted under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(trifluoromethyl)pyridine: Similar structure but lacks the cyclopropyl group.
3-chloro-2-(trifluoromethyl)pyridine: Different substitution pattern on the pyridine ring.
2-chloro-5-(trifluoromethyl)pyridine: Another positional isomer with different properties
Uniqueness
2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both a chlorine atom and a trifluoromethylcyclopropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1936663-41-0 |
---|---|
Molecular Formula |
C9H7ClF3N |
Molecular Weight |
221.60 g/mol |
IUPAC Name |
2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H7ClF3N/c10-7-6(2-1-5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2 |
InChI Key |
WAPOKCYRIMTINL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(N=CC=C2)Cl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.